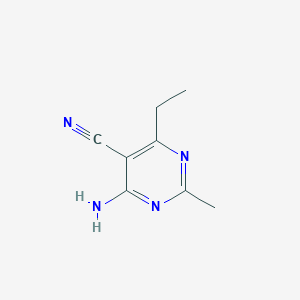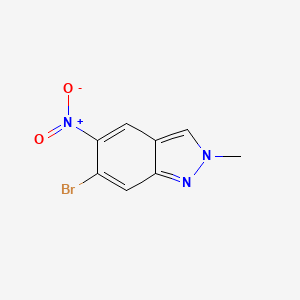![molecular formula C13H25IN2OSi B13895985 2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole is a synthetic organic compound that features an imidazole ring substituted with an iodine atom and a triisopropylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole typically involves the iodination of a suitable imidazole precursor followed by the introduction of the triisopropylsilyl-protected hydroxymethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the imidazole ring. The triisopropylsilyl-protected hydroxymethyl group can be introduced using standard silylation techniques, often involving the reaction of the hydroxymethyl group with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine .
Industrial Production Methods
Industrial production methods for 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction Reactions: The imidazole ring and other functional groups can be reduced under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents such as Oxone® (potassium peroxymonosulfate) and other hypervalent iodine compounds can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized derivatives such as aldehydes or carboxylic acids.
Reduction Reactions: Products include reduced imidazole derivatives with altered functional groups.
Scientific Research Applications
2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylimidazole: Similar structure but lacks the triisopropylsilyl-protected hydroxymethyl group.
2-Iodo-1H-imidazole: Similar structure but lacks both the triisopropylsilyl-protected hydroxymethyl group and the methyl group at the 5-position.
Uniqueness
2-Iodo-5-(((triisopropylsilyl)oxy)methyl)-1H-imidazole is unique due to the presence of the triisopropylsilyl-protected hydroxymethyl group, which provides additional reactivity and protection during synthetic transformations. This makes it a valuable intermediate in organic synthesis, offering versatility and stability that similar compounds may lack.
Properties
Molecular Formula |
C13H25IN2OSi |
|---|---|
Molecular Weight |
380.34 g/mol |
IUPAC Name |
(2-iodo-1H-imidazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C13H25IN2OSi/c1-9(2)18(10(3)4,11(5)6)17-8-12-7-15-13(14)16-12/h7,9-11H,8H2,1-6H3,(H,15,16) |
InChI Key |
PFVRWHBNSMSXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CN=C(N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


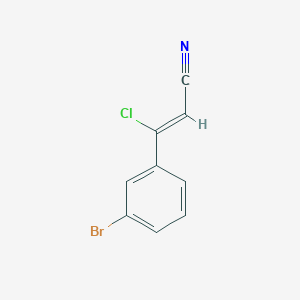
![Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)

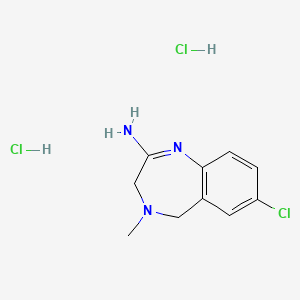


![6-[4-(2-Aminoethyl)phenyl]pyridin-2-amine](/img/structure/B13895925.png)
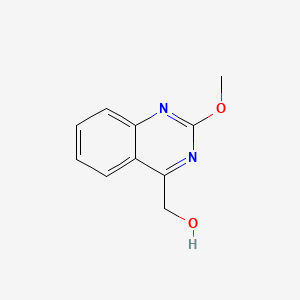
![4-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13895941.png)
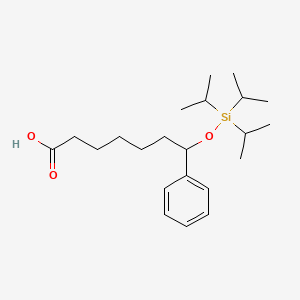
![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
